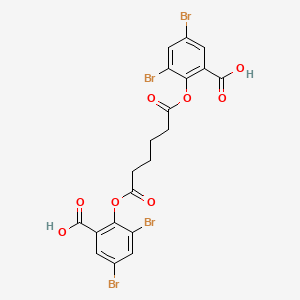
Bis(3,5-dibromosalicyl)adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dibromosalicyl)adipate, also known as this compound, is a useful research compound. Its molecular formula is C20H14Br4O8 and its molecular weight is 701.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Synthesis : Bis(3,5-dibromosalicyl)adipate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation and reduction reactions, to yield derivatives with distinct properties.
- Modification of Hemoglobin : The compound has been utilized to create cross-linked hemoglobin derivatives that exhibit altered oxygen-binding properties. This application is particularly relevant for developing blood substitutes and improving the stability of hemoglobin during storage .
Biology
- Antimicrobial and Anticancer Properties : Derivatives of this compound are being studied for their potential biological activities. Research indicates that these compounds may possess antimicrobial and anticancer effects, making them candidates for further pharmacological exploration .
- Mechanism of Action : The compound interacts with specific enzymes and proteins within biological systems, modulating their activity. This interaction is crucial for understanding its therapeutic potential in oxidative stress-related diseases.
Medicine
- Therapeutic Agent : Ongoing research aims to evaluate the use of this compound as a therapeutic agent in treating conditions influenced by oxidative stress. Its ability to stabilize hemoglobin and enhance oxygen delivery could have significant implications for medical applications .
- Cross-Linking Hemoglobin : Studies have shown that cross-linking hemoglobin with this compound can improve its resistance to autoxidation and enhance its solubility in various physiological conditions, which is critical for its use in transfusion medicine .
Materials Science
- Polymer Development : The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .
- Cosmetic Formulations : The compound's properties are also being explored in cosmetic formulations where it can act as a film former or stabilizer. Its safety profile needs thorough investigation before commercial use in personal care products .
Case Study 1: Hemoglobin Modification
In a study examining the effects of this compound on bovine hemoglobin, researchers found that cross-linking significantly altered the oxygen-binding characteristics of hemoglobin. The modified hemoglobin exhibited enhanced stability and reduced autoxidation rates compared to unmodified counterparts. This study highlights the compound's potential in developing safer blood substitutes .
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of bis(3,5-dibromosalicyl) derivatives demonstrated significant inhibitory effects against various bacterial strains. These findings suggest that further exploration could lead to new antibacterial agents derived from this compound .
Propiedades
Número CAS |
75848-76-9 |
|---|---|
Fórmula molecular |
C20H14Br4O8 |
Peso molecular |
701.9 g/mol |
Nombre IUPAC |
3,5-dibromo-2-[6-(2,4-dibromo-6-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid |
InChI |
InChI=1S/C20H14Br4O8/c21-9-5-11(19(27)28)17(13(23)7-9)31-15(25)3-1-2-4-16(26)32-18-12(20(29)30)6-10(22)8-14(18)24/h5-8H,1-4H2,(H,27,28)(H,29,30) |
Clave InChI |
QFRFWUKCGAEAOD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Pictogramas |
Irritant |
Sinónimos |
bis(3,5-dibromosalicyl)adipate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















